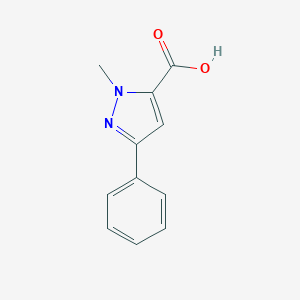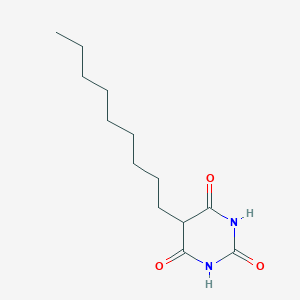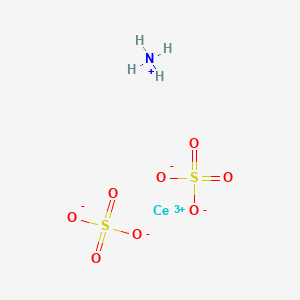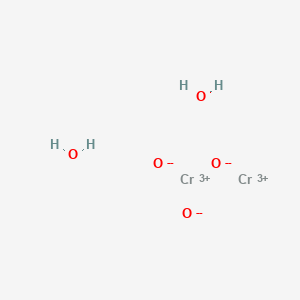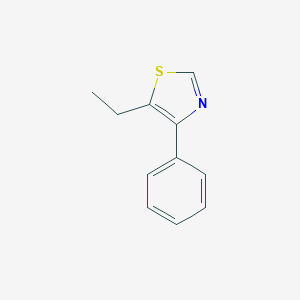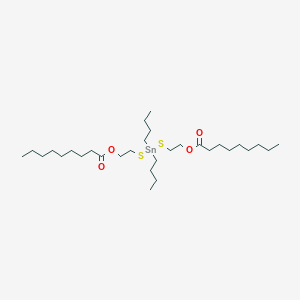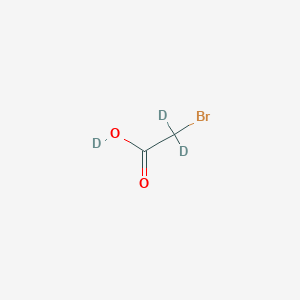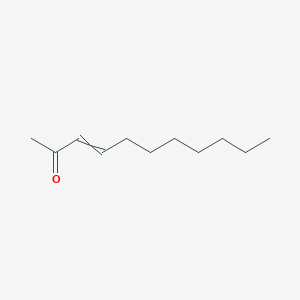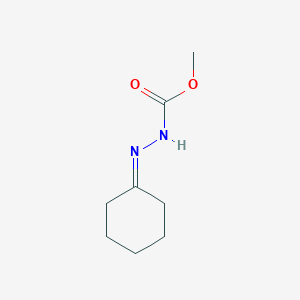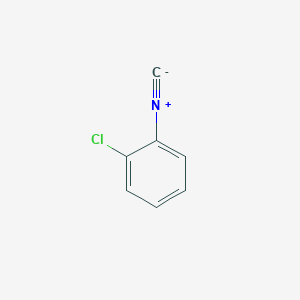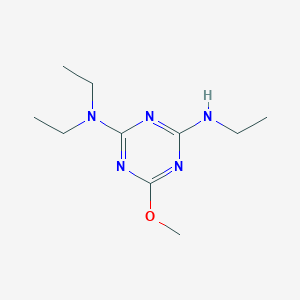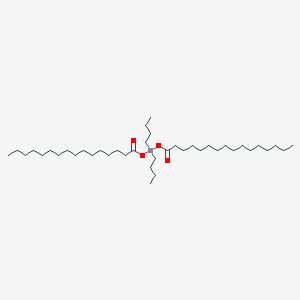
CLORFOXIM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorphoxim is a nitrile.
Aplicaciones Científicas De Investigación
Estudios de Neurotoxicidad
Clorfoxime se ha utilizado en estudios de neurotoxicidad, particularmente con embriones de pez cebra . Se ha descubierto que el compuesto induce neurotoxicidad en embriones de pez cebra a través de la activación del estrés oxidativo . Se observó que la exposición a altas concentraciones de clorfoxime resultó en daño al sistema nervioso, alteración del comportamiento de natación e inhibición de la acetilcolinesterasa (AChE) .
Investigación sobre el Estrés Oxidativo
La exposición a clorfoxime aumenta significativamente el estrés oxidativo en los embriones de pez cebra al inhibir las enzimas antioxidantes (SOD y CAT) y activar las especies reactivas de oxígeno (ROS) . Esto ha contribuido a una comprensión más completa del uso seguro de los pesticidas organofosforados .
Investigación sobre la Apoptosis
La exposición a clorfoxime induce la apoptosis al aumentar la expresión de genes apoptóticos (Bax, Bcl2 y p53) . Esto ha proporcionado información sobre los mecanismos de apoptosis inducidos por los pesticidas organofosforados .
Estudios de Eficacia de Pesticidas
Clorfoxime es un pesticida organofosforado altamente efectivo, que se ha utilizado ampliamente durante muchos años en la defensa contra la mosca negra, los mosquitos y otros insectos agrícolas . Su eficacia ha sido objeto de investigación en el campo del control de plagas .
Toxicología Ambiental
Con el amplio uso de clorfoxime en la práctica agrícola, su residuo se detecta con frecuencia en el agua
Mecanismo De Acción
- Chlorphoxim is an insecticide used as a crop protection active ingredient .
- It also acts as a cholinesterase inhibitor and a neurotoxin .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Chlorphoxim plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The primary target of Chlorphoxim is acetylcholinesterase, which it inhibits by phosphorylating the serine hydroxyl group in the active site of the enzyme. This interaction prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts. Additionally, Chlorphoxim has been shown to interact with other biomolecules such as esterases, which can hydrolyze the compound, and cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
Chlorphoxim affects various types of cells and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by Chlorphoxim leads to excessive stimulation of cholinergic receptors, disrupting normal cell signaling pathways. This can result in altered gene expression and changes in cellular metabolism. In non-neuronal cells, Chlorphoxim can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
The molecular mechanism of Chlorphoxim involves its binding to the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue. This phosphorylation event inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine. Additionally, Chlorphoxim can modulate the activity of other enzymes, such as esterases and cytochrome P450s, through competitive inhibition or induction of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorphoxim can change over time due to its stability and degradation. Chlorphoxim is relatively stable under normal conditions, but it can degrade in the presence of light, heat, or alkaline conditions. Long-term exposure to Chlorphoxim in vitro or in vivo can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes like cytochrome P450s and esterases. These adaptive responses can mitigate the toxic effects of Chlorphoxim over time .
Dosage Effects in Animal Models
The effects of Chlorphoxim vary with different dosages in animal models. At low doses, Chlorphoxim can cause mild symptoms such as tremors and hyperactivity due to its cholinergic effects. At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death. Threshold effects have been observed, where a certain dose is required to elicit a toxic response. Additionally, chronic exposure to sublethal doses of Chlorphoxim can result in long-term health effects, such as neurobehavioral changes and oxidative stress .
Metabolic Pathways
Chlorphoxim is metabolized through various pathways, primarily involving cytochrome P450 enzymes. These enzymes can oxidize Chlorphoxim to form more water-soluble metabolites, which are then excreted from the body. Esterases can also hydrolyze Chlorphoxim to produce less toxic metabolites. The metabolic flux of Chlorphoxim can be influenced by factors such as enzyme induction, genetic polymorphisms, and co-exposure to other chemicals .
Transport and Distribution
Chlorphoxim is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues. Chlorphoxim tends to accumulate in fatty tissues due to its lipophilic nature, and it can cross the blood-brain barrier, leading to central nervous system effects .
Subcellular Localization
The subcellular localization of Chlorphoxim is influenced by its chemical properties and interactions with cellular components. Chlorphoxim can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. It can also be found in the cytoplasm, where it interacts with esterases and other detoxifying enzymes. Post-translational modifications, such as phosphorylation, can affect the targeting and activity of Chlorphoxim within cells .
Propiedades
Número CAS |
14816-20-7 |
|---|---|
Fórmula molecular |
C12H14ClN2O3PS |
Peso molecular |
332.74 g/mol |
Nombre IUPAC |
(1E)-2-chloro-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H14ClN2O3PS/c1-3-16-19(20,17-4-2)18-15-12(9-14)10-7-5-6-8-11(10)13/h5-8H,3-4H2,1-2H3/b15-12- |
Clave InChI |
GQKRUMZWUHSLJF-QINSGFPZSA-N |
SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1Cl |
SMILES isomérico |
CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1Cl |
SMILES canónico |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1Cl |
Key on ui other cas no. |
14816-20-7 |
Pictogramas |
Acute Toxic |
Solubilidad |
5.11e-06 M |
Sinónimos |
Bay 78182 chlorphoxim o-chlorophenylglyoxylonitrile oxime O,O-diethyl phosphorothioate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Chlorphoxim exert its insecticidal effect?
A1: Chlorphoxim acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately paralysis and death in insects. []
Q2: Are there any other biological effects of Chlorphoxim observed in research?
A2: Beyond AChE inhibition, studies have shown that Chlorphoxim exposure can induce oxidative stress in zebrafish embryos, leading to neurotoxicity. [] This toxicity is characterized by nervous system damage, altered swimming behavior, and abnormal expression of neural-related genes. []
Q3: What is the molecular formula and weight of Chlorphoxim?
A3: The molecular formula of Chlorphoxim is C12H15ClN3O3PS, and its molecular weight is 363.8 g/mol.
Q4: How does the structure of Chlorphoxim contribute to its insecticidal activity?
A5: The presence of a phosphorus atom with a double bond to either an oxygen or sulfur atom is characteristic of organophosphate insecticides like Chlorphoxim. [] This structural feature is crucial for binding to and inhibiting AChE. Modifications to the structure, particularly around the phosphorus center, can significantly impact the potency and selectivity of the insecticide. []
Q5: Has resistance to Chlorphoxim been observed in insect populations?
A6: Yes, resistance to Chlorphoxim has been documented in Simulium damnosum, the black fly vector of onchocerciasis. This resistance is often seen in conjunction with resistance to temephos, another organophosphate insecticide. [, ]
Q6: What are the potential mechanisms behind this resistance?
A7: Research suggests that increased esterase activity in resistant strains might contribute to both temephos and Chlorphoxim resistance. [] This increased activity could lead to faster detoxification of the insecticides, rendering them less effective.
Q7: What are the known toxicological effects of Chlorphoxim?
A8: Chlorphoxim, like other organophosphates, is a neurotoxin that primarily targets AChE. [, ] Studies on zebrafish embryos highlight its potential to induce oxidative stress and apoptosis, leading to neurotoxicity. []
Q8: What research models have been used to study the efficacy of Chlorphoxim?
A8: Research on Chlorphoxim utilizes a variety of models, including:
- Laboratory bioassays: To assess its toxicity on different insect species, such as Simulium larvae [, , ] and Attagenus larvae. []
- Field trials: Open-field trials have been conducted to evaluate Chlorphoxim's effectiveness in controlling fleas on rodents. [, ]
- Zebrafish embryos: Used to study Chlorphoxim-induced neurotoxicity and the potential protective effects of antioxidants. []
Q9: How is Chlorphoxim analyzed in various matrices?
A10: Gas-liquid chromatography (GLC) has been employed for the analysis of Chlorphoxim residues in water and fish. [, ] This method involves extraction and often derivatization to enhance detection sensitivity.
Q10: What is the environmental fate of Chlorphoxim?
A11: While specific data on Chlorphoxim's degradation kinetics may be limited, research suggests organophosphates, in general, undergo hydrolysis and photolysis in the environment. []
Q11: Are there any alternatives to Chlorphoxim for insect control?
A11: The search for Chlorphoxim alternatives is ongoing, especially due to emerging resistance. Researchers are exploring:
- Other organophosphates: Compounds like temephos, pirimiphos-methyl, and chlorpyrifos have been investigated. [, , , ]
- Pyrethroids: These insecticides, such as permethrin and deltamethrin, offer a different mode of action. [, , , ]
- Carbamates: Propoxur is one carbamate insecticide considered as a potential alternative. [, , ]
- Biological control agents: Bacillus thuringiensis H-14 is a bacterial larvicide explored for Simulium control. [, ]
Q12: What factors drive the search for Chlorphoxim alternatives?
A13: * Resistance development: The emergence of Chlorphoxim resistance in insect populations necessitates the identification of effective alternatives. []* Environmental concerns: The potential for non-target effects on aquatic organisms drives the search for insecticides with reduced environmental impact. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


